REACTION_CXSMILES
|
[OH-:1].[K+].[NH2:3][C:4]1[C:9](Br)=[CH:8][C:7]([Cl:11])=[CH:6][N:5]=1.Cl>[Cu].O>[NH2:3][C:4]1[C:9]([OH:1])=[CH:8][C:7]([Cl:11])=[CH:6][N:5]=1 |f:0.1|
|
Name
|
12
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1Br)Cl
|
Name
|
copper
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
170 °C
|
Type
|
CUSTOM
|
Details
|
is stirred under nitrogen in an autoclave for 10 hours at 170° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the water is largely evaporated off
|
Type
|
EXTRACTION
|
Details
|
While still moist the residue is extracted in the hot state twice with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The combined extracts are purified with active charcoal
|
Type
|
CUSTOM
|
Details
|
the solvent is then evaporated off
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C=C1O)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |